"Methyl 2-methyl-2-sulfanylpropanoate" CAS number 87123-08-8
"Methyl 2-methyl-2-sulfanylpropanoate" CAS number 87123-08-8
An In-depth Technical Guide to Methyl 2-methyl-2-sulfanylpropanoate (CAS 87123-08-8) and its Role as a Versatile Chemical Intermediate
This technical guide provides a comprehensive overview of Methyl 2-methyl-2-sulfanylpropanoate, a unique organosulfur compound. Directed at researchers, scientists, and professionals in drug development, this document delves into its chemical properties, a robust synthesis protocol, and its potential applications as a key building block in the creation of complex molecules. While information on this specific molecule is discrete, this guide contextualizes its significance by examining the broader class of α-mercaptoesters and the pivotal role of the thioester functional group in organic synthesis and medicinal chemistry.
Introduction to Methyl 2-methyl-2-sulfanylpropanoate
Methyl 2-methyl-2-sulfanylpropanoate, also known by its synonym Methyl 2-mercapto-2-methylpropionate, is an organic compound featuring both an ester and a thiol functional group.[1] Its structure, characterized by a quaternary carbon substituted with a methyl group, a thiol group, and a methyl ester, makes it a valuable intermediate in organic synthesis.[2] The presence of the thiol group, in particular, offers a reactive handle for a variety of chemical transformations, a feature highly sought after in the design of novel pharmaceuticals and other specialty chemicals.[3] The ethyl ester analogue of this compound is noted for its use as an intermediate in the agrochemical, pharmaceutical, and perfume industries.[3][4][5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 87123-08-8 | [1] |
| Molecular Formula | C₅H₁₀O₂S | [1] |
| Molecular Weight | 134.20 g/mol | [1] |
| IUPAC Name | methyl 2-methyl-2-sulfanylpropanoate | [1] |
| SMILES | CC(C)(C(=O)OC)S | [1] |
| InChIKey | VLBKKPXFGMZCOX-UHFFFAOYSA-N | [1] |
Synthesis of Methyl 2-methyl-2-sulfanylpropanoate
The most direct and industrially scalable method for the synthesis of Methyl 2-methyl-2-sulfanylpropanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-mercapto-2-methylpropanoic acid, with methanol.[6][7] This acid-catalyzed reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[8][9]
Proposed Synthetic Workflow
Detailed Experimental Protocol
Materials:
-
2-Mercapto-2-methylpropanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercapto-2-methylpropanoic acid and an excess of methanol (typically 5-10 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture. The addition is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure Methyl 2-methyl-2-sulfanylpropanoate.
Spectroscopic and Analytical Profile
While specific spectra for Methyl 2-methyl-2-sulfanylpropanoate are not widely published, a reliable analytical profile can be predicted based on its structure and data from analogous compounds like methyl propanoate and methyl 2-mercaptopropionate.[10][11]
Expected Spectroscopic Data
-
¹H NMR:
-
A singlet for the six protons of the two geminal methyl groups (C(CH₃)₂).
-
A singlet for the three protons of the methyl ester group (OCH₃).
-
A singlet for the proton of the thiol group (SH). The chemical shift of this proton can be variable and it is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the carbons of the two equivalent geminal methyl groups.
-
A signal for the quaternary carbon.
-
A signal for the methyl ester carbon.
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A signal for the carbonyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.[11]
-
C-H stretching vibrations in the range of 2860-2975 cm⁻¹.[11]
-
A weak absorption band for the S-H stretching vibration of the thiol group, typically around 2550-2600 cm⁻¹.
-
C-O stretching vibrations between 1170-1200 cm⁻¹.[11]
-
-
Mass Spectrometry (EI):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the thiol group (-SH).
-
Reactivity and Potential Applications in Drug Development
The dual functionality of Methyl 2-methyl-2-sulfanylpropanoate makes it a versatile building block for more complex molecules.[2][12] Its reactivity is dominated by the nucleophilic character of the thiol group and the electrophilic nature of the ester carbonyl carbon.
Role as a Pharmaceutical Intermediate
As an intermediate, this compound provides a scaffold that can be elaborated upon in multi-step syntheses of active pharmaceutical ingredients (APIs).[13] The thiol group can be alkylated or undergo Michael additions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of diverse functionalities.
Precursor to Bioactive Molecules
The structural motif of a sulfanylpropanoate is present in compounds with demonstrated biological activity. For instance, certain quinoxaline derivatives incorporating a methyl sulfanylpropanoate moiety have been synthesized and evaluated for their anticancer activity.[9] This suggests that Methyl 2-methyl-2-sulfanylpropanoate could serve as a valuable starting material for libraries of compounds targeting similar pathways. Furthermore, derivatives of 2-mercaptohexanoic acid have been identified as highly active PPARα agonists, highlighting the potential of α-mercapto acids and their esters in metabolic disease research.
Utility in Bioconjugation and Material Science
The thiol group is widely used for bioconjugation, allowing molecules to be attached to proteins, peptides, or other biomolecules. While the ester group may not be ideal for direct bioconjugation, its conversion to a carboxylic acid provides a handle for forming stable amide bonds. A structurally related compound, 2-Methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propanoic acid, has been noted in patents related to drug delivery systems, indicating the utility of this chemical class in creating biocompatible polymers.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 2-methyl-2-sulfanylpropanoate is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 2-methyl-2-sulfanylpropanoate (CAS 87123-08-8) represents a class of α-mercapto-α-methyl esters that, while not extensively documented individually, holds significant potential as a versatile intermediate in chemical synthesis. Its value lies in the strategic placement of reactive thiol and ester functional groups on a stable quaternary carbon scaffold. For researchers and drug development professionals, this compound and its analogues offer a gateway to novel bioactive molecules, functionalized polymers for drug delivery, and other advanced materials. The synthetic accessibility and predictable reactivity of this chemical class ensure its continued relevance in the landscape of modern organic and medicinal chemistry.
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